1-Ethyl-4-ethynyl-1H-imidazole
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Overview
Description
1-Ethyl-4-ethynyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the 1-position and an ethynyl group at the 4-position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-ethynyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of substituted imidazoles, including this compound, often employs scalable methods such as the use of magnetic nanoparticles to catalyze multi-component condensation reactions in solvents like ethanol . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-ethynyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The ethyl and ethynyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium ethoxide.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated or alkylated imidazoles.
Scientific Research Applications
1-Ethyl-4-ethynyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-ethynyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding . These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
- 1-Ethyl-4-methyl-1H-imidazole
- 1-Ethyl-4-phenyl-1H-imidazole
- 1-Ethyl-4-vinyl-1H-imidazole
Comparison: 1-Ethyl-4-ethynyl-1H-imidazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties compared to other similar compounds. The ethynyl group can participate in unique reactions such as cycloadditions and oxidative couplings, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8N2 |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
1-ethyl-4-ethynylimidazole |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-9(4-2)6-8-7/h1,5-6H,4H2,2H3 |
InChI Key |
IBHTVIDZSMZSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)C#C |
Origin of Product |
United States |
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